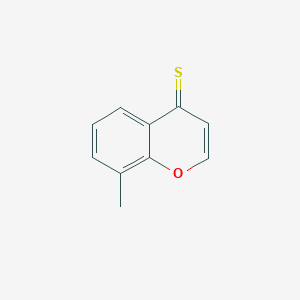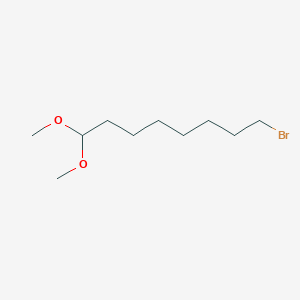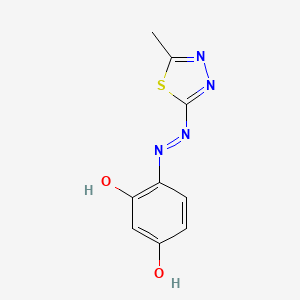![molecular formula C13H13Cl2N3O B14358691 3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile CAS No. 91762-98-0](/img/structure/B14358691.png)
3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorinated hydroxyphenyl group linked to a dipropanenitrile moiety through an azanediyl bridge. Its distinct molecular configuration makes it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dichloro-2-hydroxybenzaldehyde, which is then reacted with a suitable amine to form the intermediate Schiff base. This intermediate undergoes further reactions, including nitrile formation, to yield the final product. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of diamines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its dichlorinated phenyl ring can interact with hydrophobic regions of proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile: Unique due to its specific substitution pattern and azanediyl linkage.
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropaneamine: Similar structure but with amine groups instead of nitriles.
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanealdehyde: Contains aldehyde groups instead of nitriles.
Uniqueness
The uniqueness of 3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile lies in its combination of dichlorinated hydroxyphenyl and dipropanenitrile moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.
Eigenschaften
| 91762-98-0 | |
Molekularformel |
C13H13Cl2N3O |
Molekulargewicht |
298.16 g/mol |
IUPAC-Name |
3-[2-cyanoethyl-[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]propanenitrile |
InChI |
InChI=1S/C13H13Cl2N3O/c14-11-7-10(13(19)12(15)8-11)9-18(5-1-3-16)6-2-4-17/h7-8,19H,1-2,5-6,9H2 |
InChI-Schlüssel |
ABRIGLOZEOMJSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CN(CCC#N)CCC#N)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
